molecular formula C15H10F2N2O B3043410 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole CAS No. 861213-56-1

3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole

Cat. No. B3043410
CAS RN: 861213-56-1
M. Wt: 272.25 g/mol
InChI Key: HGZJSEMXMRLQHS-UHFFFAOYSA-N
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Description

3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole consists of a pyrazole ring attached to a phenyl ring through an oxygen atom . The phenyl ring is further substituted with two fluorine atoms . Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 3-phenyl-1H-pyrazole, a closely related compound to 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole, is an essential intermediate for synthesizing biologically active compounds. Novel derivatives of 3-phenyl-1H-pyrazole have been synthesized, with optimization of the synthetic method for industrial production. These derivatives have potential applications in anticancer research due to their biological activities (Liu, Xu, & Xiong, 2017).

  • Structural Analysis and Characterization : The synthesis and characterization of 3-phenyl-1H-pyrazole derivatives have been extensively studied, with an emphasis on their crystal structure, molecular structure, and spectroscopic properties. These studies contribute to understanding the chemical nature and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Naveen et al., 2021).

Biological Applications

  • Antimicrobial and Antifungal Agents : Various 1H-pyrazole derivatives, including those structurally similar to 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole, have demonstrated significant antimicrobial and antifungal activities. These compounds have been evaluated for their effectiveness against pathogenic bacteria and fungi, suggesting their potential as lead compounds in the development of new antimicrobial drugs (Bandgar et al., 2009).

  • Anticancer Potential : Some 3-phenyl-1H-pyrazole derivatives have shown promising activity against various cancer cell lines, including lung carcinoma and hepatocellular carcinoma. The incorporation of certain substituents into the pyrazole ring has been found to enhance cytotoxic activity, highlighting the potential of these compounds in cancer therapy (El Shehry et al., 2020).

  • Antioxidant Properties : Pyrazole derivatives, including those related to 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole, have been evaluated for their antioxidant properties. Some compounds exhibited strong antioxidant activity, making them candidates for further investigation in oxidative stress-related diseases (Jadhav et al., 2020).

Material Science and Other Applications

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for metals. Studies show that certain pyrazole compounds can effectively prevent metal corrosion, suggesting their utility in industrial applications for protecting metals in corrosive environments (Sayed et al., 2018).

  • Phosphorescent Materials : Certain pyrazole-based compounds, including those with structural similarities to 3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole, have been used in the synthesis of heteroleptic iridium(III) complexes exhibiting blue phosphorescence. These complexes have potential applications in the development of phosphorescent materials for various technological applications (Yang et al., 2005).

properties

IUPAC Name

5-[4-(2,4-difluorophenoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-11-3-6-15(13(17)9-11)20-12-4-1-10(2-5-12)14-7-8-18-19-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZJSEMXMRLQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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